REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH:13]=[CH:14][C:15]([OH:17])=[O:16])=[CH:8]2.S(=O)(=O)(O)O.[CH2:23](O)[CH3:24]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH:13]=[CH:14][C:15]([O:17][CH2:23][CH3:24])=[O:16])=[CH:8]2
|
Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CC(=CC2=CC=C1)C=CC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
WASH
|
Details
|
The filtrate is washed 3 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CC(=CC2=CC=C1)C=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |